molecular formula C16H14N6O3 B13737787 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

Cat. No.: B13737787
M. Wt: 338.32 g/mol
InChI Key: OCSWWQSXZFQHOM-GZTJUZNOSA-N
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Description

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it has been shown to interfere with DNA replication and cell cycle progression, ultimately triggering cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.30 g/mol. The compound features a benzotriazole moiety that is known for its diverse biological activities, including antifungal and anticancer properties.

Antifungal Activity

Recent studies have indicated that benzotriazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains. In one study, the inhibition of ergosterol biosynthesis was noted, which is crucial for fungal cell membrane integrity. The compound demonstrated a dose-dependent reduction in ergosterol content, indicating its potential as an antifungal agent .

Anticancer Properties

The anticancer potential of benzotriazole derivatives has also been explored extensively. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Research has shown that benzotriazole derivatives can act as inhibitors for various aminopeptidases, which are enzymes involved in protein digestion and metabolism. This inhibition could have implications for cancer treatment, as it may affect tumor growth and metastasis .

Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of a related benzotriazole compound revealed that at concentrations ranging from 7.8 µg/mL to 15.6 µg/mL, significant inhibition of fungal growth was observed against Fusarium verticillioides. The reduction in ergosterol content was approximately 40% at lower concentrations and up to 80% at higher concentrations .

Study 2: Anticancer Activity

In another investigation, the compound's effect on cancer cell lines was assessed using the MTT assay to determine cell viability. The results indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 values of 20 µg/mL for HeLa cells) compared to untreated controls .

Research Findings Summary Table

Activity Mechanism Target IC50/Effective Concentration
AntifungalInhibition of ergosterol biosynthesisFusarium verticillioides7.8 - 15.6 µg/mL
AnticancerInduction of apoptosis via caspase activationHeLa and MCF-7 cell lines20 µg/mL
Enzyme InhibitionInhibition of aminopeptidasesVarious metabolic pathwaysNot specified

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14N6O3/c23-16(9-10-21-15-4-2-1-3-14(15)18-20-21)19-17-11-12-5-7-13(8-6-12)22(24)25/h1-8,11H,9-10H2,(H,19,23)/b17-11+

InChI Key

OCSWWQSXZFQHOM-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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